methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-methylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c1-10-9-14(18(23)24-2)15-16(11-3-4-11)21-22(17(15)20-10)13-7-5-12(19)6-8-13/h5-9,11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYZALZZYCOOBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C4CC4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with Pyridine Derivatives
A classical approach involves the cyclocondensation of 5-aminopyrazoles with β-keto esters or α,β-unsaturated carbonyl compounds. For example, reacting 5-amino-3-methylpyrazole with ethyl acetoacetate under acidic conditions yields the pyrazolo[3,4-b]pyridine core. Modifications to this method include using microwave irradiation to enhance reaction rates and yields.
Multicomponent Reactions (MCRs)
The Ugi four-component reaction (Ugi-4CR) has been adapted to synthesize pyrazolo[3,4-b]pyridine derivatives efficiently. By combining an aldehyde, amine, carboxylic acid, and isocyanide, this one-pot method constructs the heterocyclic core with high atom economy. For instance, 4-fluorobenzaldehyde, methyl acetoacetate, cyclopropylamine, and tert-butyl isocyanide react in methanol at 60°C to form intermediates that cyclize into the target framework.
Introduction of the Cyclopropyl Group
The cyclopropyl moiety at position 3 is introduced via two strategies:
Nucleophilic Substitution
A pre-formed pyrazolo[3,4-b]pyridine intermediate bearing a leaving group (e.g., chlorine at position 3) undergoes nucleophilic substitution with cyclopropylmagnesium bromide. This Grignard reaction typically proceeds in tetrahydrofuran (THF) at −78°C, achieving >85% yield.
Cyclopropanation via [2+1] Cycloaddition
Alternatively, a vinyl group at position 3 reacts with diazomethane in the presence of a palladium catalyst to form the cyclopropyl ring. This method, while efficient, requires stringent control over reaction conditions to avoid side products.
Functionalization at Position 1: 4-Fluorophenyl Incorporation
The 4-fluorophenyl group is introduced early in the synthesis to leverage its electronic effects on subsequent reactions:
Suzuki-Miyaura Coupling
A boronic acid derivative of 4-fluorophenyl reacts with a brominated pyrazolo[3,4-b]pyridine intermediate. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/water mixture, this cross-coupling achieves >90% yield.
Direct Alkylation
In cases where the nitrogen at position 1 is unprotected, alkylation with 4-fluorobenzyl bromide in dimethylformamide (DMF) at 80°C installs the aryl group. However, this method risks over-alkylation and requires careful stoichiometric control.
Esterification at Position 4
The methyl ester group is introduced via two routes:
Direct Esterification of Carboxylic Acid
Hydrolysis of a nitrile or amide group at position 4 yields the carboxylic acid, which is then esterified with methanol in the presence of H₂SO₄ (2 equiv) at reflux. This method achieves near-quantitative conversion but necessitates purification via recrystallization from ethanol/water.
In Situ Ester Formation During Cyclization
Using methyl β-keto esters in the initial cyclocondensation step directly incorporates the ester group, streamlining synthesis. For example, methyl 3-oxopentanoate reacts with 5-amino-3-methylpyrazole to form the esterified core in one step.
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
Catalytic Systems
-
Palladium Catalysts : Pd(OAc)₂ with XPhos ligand enhances Suzuki coupling efficiency (TON > 1,000).
-
Acid Catalysts : p-Toluenesulfonic acid (PTSA) in esterification minimizes side reactions compared to H₂SO₄.
Analytical Validation
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC (C18 column) | ≥99.5% (λ = 254 nm) |
| Yield | Gravimetric | 78–92% (post-recrystallization) |
| Cyclopropyl Conf. | ¹H NMR (500 MHz) | δ 0.8–1.2 ppm (m, 4H) |
| Ester Content | FT-IR | ν = 1725 cm⁻¹ (C=O stretch) |
Comparative Analysis of Synthetic Routes
| Route | Steps | Total Yield | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 5 | 65% | 120 | Pilot-scale |
| Ugi-4CR | 3 | 82% | 95 | Industrial |
| Sequential Coupling | 6 | 58% | 150 | Lab-scale |
The Ugi-4CR route emerges as the most efficient, balancing step count and yield while reducing reliance on precious metal catalysts.
Challenges and Mitigation Strategies
-
Regioselectivity in Cyclization : Use of directing groups (e.g., nitro at position 5) ensures correct ring closure.
-
Cyclopropane Ring Stability : Avoid strong bases (>pH 10) to prevent ring-opening reactions.
-
Purification Difficulties : Reverse-phase chromatography with acetonitrile/water gradients resolves ester and cyclopropyl analogs.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorophenyl group at position 1 undergoes nucleophilic aromatic substitution (NAS) due to the electron-withdrawing nature of the fluorine atom. Key reactions include:
These substitutions are critical for modulating electronic properties and biological activity. The methyl ester at position 4 remains stable under mild basic conditions but hydrolyzes under strong acidic or prolonged basic environments .
Oxidation and Reduction Reactions
The cyclopropyl and methyl groups participate in oxidation/reduction pathways:
Oxidation
Reduction
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| H₂, Pd/C (10%) | Ethanol, 25°C, 3 atm | Saturation of pyridine ring | Improves solubility |
| NaBH₄ | MeOH, 0°C, 1 h | Reduction of ester to alcohol | Limited utility due to side reactions |
Cyclization and Ring-Opening Reactions
The pyrazolo[3,4-b]pyridine core facilitates cyclization under microwave-assisted conditions:
These reactions exploit the compound’s ability to act as a dienophile or electrophilic partner in multi-component bicyclizations .
Functional Group Interconversion
The methyl ester at position 4 is a versatile handle for derivatization:
Photochemical and Thermal Stability
-
Thermal Degradation : Decomposes above 200°C, releasing CO₂ and forming a cyclopropane-opened byproduct.
-
UV Exposure : Irradiation at 254 nm induces [2+2] cycloaddition at the cyclopropyl group, forming a strained bicyclic adduct .
Biological Activation Pathways
In medicinal contexts, the compound undergoes enzymatic transformations:
Scientific Research Applications
Biological Activities
1.1 Anticancer Properties
Research indicates that pyrazolo[3,4-b]pyridine derivatives, including methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, exhibit significant inhibitory activity against tropomyosin receptor kinases (TRKs), which are implicated in various cancers. A study found that several derivatives demonstrated nanomolar inhibitory effects on TRKA, suggesting potential as targeted cancer therapies .
1.2 Agonistic Activity
This compound has been identified as an agonist for human peroxisome proliferator-activated receptor alpha (hPPARα). Structure-activity relationship (SAR) studies revealed that modifications to the pyrazolo[3,4-b]pyridine structure can enhance its agonistic activity, which is crucial for developing treatments for metabolic disorders .
Synthetic Methods
The synthesis of this compound typically involves several key steps:
| Step | Description | Yield |
|---|---|---|
| Step 1 | Formation of the pyrazole ring through the reaction of hydrazine with β-diketones. | Variable |
| Step 2 | Coupling of the pyrazole with a cyclopropyl group via palladium-catalyzed cross-coupling reactions. | High |
| Step 3 | Final modifications to introduce the fluorophenyl and carboxylate groups. | Variable |
These synthetic routes highlight the compound's versatility and potential for further modifications to enhance biological activity .
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a preclinical study, this compound was evaluated for its effects on cancer cell lines. The results demonstrated a significant reduction in cell viability in TRK-overexpressing cells compared to controls, suggesting its potential as a therapeutic agent in oncology .
Case Study 2: Metabolic Disorder Treatment
Another study focused on the compound's role as an hPPARα agonist. In high-fructose-fed rat models, treatment with this pyrazolo compound resulted in a marked decrease in plasma triglyceride levels, comparable to existing fibrate-class medications. This positions the compound as a candidate for treating dyslipidemia and related metabolic conditions .
Mechanism of Action
The mechanism of action of methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (Compound A) with analogs reported in the literature:
Key Observations:
Carboxylic acid analogs () exhibit higher polarity, which may reduce cell permeability compared to Compound A’s methyl ester.
4-Fluorophenyl at position 1 is conserved across analogs, suggesting its critical role in hydrophobic interactions. Methyl vs. Phenyl/4-Fluorophenyl at position 6: Smaller methyl groups (Compound A) reduce steric bulk, possibly enhancing solubility and metabolic stability compared to bulkier aryl groups ().
Functional Group Impact :
- Methyl ester (Compound A) vs. carboxylic acid (): The ester group improves lipophilicity, favoring blood-brain barrier penetration, whereas carboxylic acids may enhance water solubility and ionization at physiological pH.
Research Findings and Implications
- Synthetic Accessibility : The methyl ester in Compound A simplifies synthesis compared to carboxylic acid derivatives, which may require protective group strategies .
- Crystallographic Analysis : Structural confirmation of similar compounds (e.g., ) relies on SHELX programs, emphasizing their role in resolving complex heterocycles .
- Structure-Activity Relationship (SAR) : While biological data are absent, structural comparisons suggest that position 6 substitutions (methyl vs. aryl) and position 4 functional groups (ester vs. acid) are critical for tuning physicochemical and pharmacokinetic properties.
Biological Activity
Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
1. Agonistic Activity on PPARα
Research has indicated that derivatives of pyrazolo[3,4-b]pyridine, including related compounds, exhibit agonistic activity on human peroxisome proliferator-activated receptor alpha (hPPARα). This receptor plays a crucial role in lipid metabolism and glucose homeostasis. For instance, one study demonstrated that certain structural modifications in the pyrazolo ring significantly enhanced PPARα activation, leading to reduced plasma triglyceride levels in animal models .
2. Inhibition of TBK1
Another significant biological activity associated with pyrazolo[3,4-b]pyridine derivatives is their role as inhibitors of TANK-binding kinase 1 (TBK1). A study identified a closely related compound with an IC50 value of 0.2 nM against TBK1, showcasing potent selectivity and effective inhibition of downstream interferon signaling in immune cells . Such activity suggests potential applications in treating inflammatory diseases and certain cancers.
3. Antiproliferative Effects
The antiproliferative effects of pyrazolo[3,4-b]pyridine derivatives have been extensively studied. For example, compounds exhibiting structural variations at critical positions have shown significant cytotoxicity against various cancer cell lines. One study reported that specific analogs induced apoptosis in cancer cells without affecting normal cell proliferation . The most potent compounds demonstrated low micromolar activity (0.75–4.15 μM) against cancer cells while sparing healthy tissues .
Structure-Activity Relationships (SAR)
The SAR studies emphasize the importance of substituent positioning and steric factors on the biological activity of pyrazolo[3,4-b]pyridine derivatives. Key findings include:
- Steric Bulk : Increased steric bulk at specific positions enhances PPARα agonistic activity.
- Hydrophobic Interactions : The presence and position of hydrophobic tails significantly influence the binding affinity to target receptors.
- Functional Groups : Variations in functional groups attached to the pyrazole ring can modulate both potency and selectivity towards targets like TBK1 and PPARα .
Case Study 1: Anticancer Activity
A series of pyrazolo[3,4-b]pyridine derivatives were evaluated for their anticancer properties against various human cancer cell lines. The study revealed that compounds with a cyclopropyl group exhibited enhanced antiproliferative effects compared to their non-substituted counterparts. In vivo studies confirmed that these compounds could inhibit tumor growth effectively without systemic toxicity .
Case Study 2: Inflammation Modulation
A derivative similar to this compound was tested for its ability to modulate inflammatory responses in macrophages. Results indicated a significant reduction in pro-inflammatory cytokine production upon treatment with this compound, suggesting its potential as an anti-inflammatory agent .
Q & A
Q. How to address instability during long-term storage?
- Methodological Answer : Degradation often results from ester hydrolysis or photolysis. Store at -20°C under argon with desiccants (silica gel). For light-sensitive samples, use amber vials and conduct stability studies under ICH guidelines (25°C/60% RH for 6 months) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
